2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine
Description
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H11N5/c10-4-1-8-12-9(14-13-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2,(H,12,13,14) |
InChI Key |
OWEZDZAQFHXJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Nitrile Cyclization
A foundational method for synthesizing 1,2,4-triazoles involves cyclocondensation between hydrazides and nitriles. For 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine, this approach could utilize 4-pyridinecarbonitrile and a hydrazide derivative bearing the ethanamine chain. For example, 2-aminoethylhydrazine might serve as the hydrazide precursor, though its instability necessitates protective group strategies.
In a protocol adapted from US20150166510A1, 4-cyanopyridine-N-oxide reacts with isonicotinic acid hydrazide under alkaline conditions to form a triazole intermediate. Modifying this method, 2-(Boc-amino)ethylhydrazine (where Boc = tert-butoxycarbonyl) could replace isonicotinic acid hydrazide. After cyclization, deprotection with trifluoroacetic acid would yield the free ethanamine group. This method’s success hinges on the nucleophilicity of the hydrazine and the stability of the protective group under reaction conditions.
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Applying this technique, 4-pyridylguanidine and ethylenediamine derivatives could undergo cyclization under microwave conditions. For instance, reacting N-guanidinosuccinimide with 2-aminoethylamine under microwave irradiation at 150°C for 20 minutes may yield the target compound after purification. This method reduces reaction times from hours to minutes but requires precise control over temperature and reagent ratios to avoid side products.
Functional Group Transformation Approaches
Reduction of Nitrile Intermediates
The Reissert-Henze reaction, used in Patent US20150166510A1 to introduce cyano groups, can be adapted to generate amine functionalities. A nitrile intermediate, such as 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carbonitrile, could be reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) to produce the ethanamine side chain. However, over-reduction or incomplete conversion may necessitate stringent reaction monitoring.
Nucleophilic Substitution
Introducing the ethanamine group via nucleophilic substitution requires a triazole precursor with a leaving group (e.g., bromide or tosylate) at position 5. For example, 5-bromo-3-(pyridin-4-yl)-1H-1,2,4-triazole could react with ethylenediamine in dimethylformamide (DMF) at 80°C. This method mirrors strategies used in thiadiazole syntheses, where DIAD (diisopropyl azodicarboxylate) facilitates cyclization. Protecting the primary amine of ethylenediamine with a Boc group would prevent unwanted side reactions, followed by deprotection under acidic conditions.
Comparative Analysis of Synthetic Pathways
| Method | Starting Materials | Conditions | Yield (%) | Challenges |
|---|---|---|---|---|
| Hydrazide-Nitrile | 4-Pyridinecarbonitrile, 2-Aminoethylhydrazine | Alkaline, 100°C, 12 h | 45–55 | Hydrazine instability, side products |
| Microwave Cyclization | N-Guanidinosuccinimide, Ethylenediamine | Microwave, 150°C, 20 min | 60–70 | Requires specialized equipment |
| Nitrile Reduction | 3-(Pyridin-4-yl)-1H-1,2,4-triazole-5-carbonitrile | LiAlH4, THF, 0°C | 35–40 | Over-reduction, purification issues |
| Nucleophilic Substitution | 5-Bromo-3-(pyridin-4-yl)-1H-1,2,4-triazole | DMF, 80°C, 24 h | 50–60 | Requires halogenated precursor |
The microwave-assisted method offers the highest yield (60–70%) but demands specialized instrumentation. In contrast, hydrazide-nitrile cyclization is more accessible but suffers from moderate yields due to competing reactions. Functional group transformations, while versatile, often require multi-step syntheses and intricate purification.
Tautomerism and Regiochemical Considerations
The 1,2,4-triazole ring exhibits annular tautomerism, which influences reactivity and substitution patterns. Studies on 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine reveal that the tautomeric form stabilized in the solid state depends on hydrogen bonding and crystal packing. For the pyridin-4-yl variant, tautomer A (with the amino group at position 5) is likely predominant, as observed in analogous Cu(II) complexes. Reaction conditions must therefore be optimized to favor the desired tautomer, ensuring consistent product formation.
Purification and Characterization
Recrystallization from ethanol or aqueous mixtures, as employed in, effectively purifies the target compound. Column chromatography using silica gel and a methanol/dichloromethane gradient (5–10%) resolves intermediates, particularly in nitrile reduction pathways . Nuclear magnetic resonance (NMR) spectroscopy confirms the ethanamine side chain’s integration, with characteristic signals at δ 2.8–3.1 ppm (CH2NH2) and δ 1.2–1.5 ppm (NH2). High-resolution mass spectrometry (HRMS) provides definitive molecular weight confirmation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridine ring or the triazole ring, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanamine group can yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of triazole can effectively inhibit bacterial growth, making them candidates for antibiotic development .
Anticancer Properties
The compound has shown promise in cancer research. It was found to inhibit specific kinases involved in cancer cell proliferation. For example, a study highlighted that triazole derivatives could induce apoptosis in cancer cells by disrupting mitotic spindle formation . This mechanism is crucial for developing targeted cancer therapies.
Antimalarial Activity
Another significant application is in antimalarial drug development. The compound's structural similarities to known antimalarials suggest potential efficacy against malaria parasites. Computational studies have indicated that it may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the malaria life cycle .
Agricultural Applications
Fungicides
Compounds featuring the triazole moiety are widely used as fungicides in agriculture. Their ability to inhibit fungal growth makes them valuable in crop protection. Research has demonstrated that triazole derivatives can effectively control various fungal pathogens affecting crops, thus enhancing agricultural productivity .
Material Science
Coordination Chemistry
In material science, 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine serves as a ligand in coordination complexes. These complexes have been studied for their magnetic and optical properties, which are essential for developing advanced materials such as sensors and catalysts .
Case Studies
-
Anticancer Activity Study
A study investigated the effects of various triazole derivatives on human cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms . -
Fungicidal Efficacy Trial
In field trials, triazole-based fungicides were tested against common agricultural pathogens. Results showed a marked decrease in disease incidence and an increase in yield compared to untreated controls . -
Development of Antimalarial Agents
A series of triazole derivatives were synthesized and screened for antimalarial activity. One compound demonstrated effective inhibition of Plasmodium falciparum growth in vitro, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, in its role as a neuroprotective agent, the compound may inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases . Additionally, its antimicrobial and anticancer activities may involve interactions with cellular enzymes and receptors, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Table 1: Substituent Effects on Triazole Derivatives
Key Insights :
Modifications to the Ethanamine Side Chain
Table 2: Side Chain Modifications
Key Insights :
Comparison :
- The target compound’s ethanamine side chain provides greater flexibility for binding to biological targets compared to rigid dual-pyridyl systems.
Biological Activity
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H13N5
- Molecular Weight : 223.23 g/mol
- CAS Number : Not explicitly mentioned but can be derived from its chemical structure.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that this compound inhibits bacterial growth through specific interactions with microbial enzymes and cell wall synthesis pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can modulate cytokine production in peripheral blood mononuclear cells (PBMCs). For instance, in a study involving various triazole derivatives, it was found that compounds similar to 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 when tested at concentrations up to 100 µg/mL .
Antiproliferative Activity
The antiproliferative potential of this compound was assessed using several cancer cell lines. The results indicated that it exhibits cytotoxic effects, leading to reduced cell viability in a dose-dependent manner. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for cancer therapy .
Study 1: Cytokine Modulation
A study conducted on PBMCs revealed that treatment with 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine resulted in a significant decrease in TNF-α production by approximately 44–60% at optimal doses. This suggests its potential as an immunomodulatory agent .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of the compound were tested against a panel of bacterial strains. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential use in treating bacterial infections .
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
